

# Pemigatinib & Hyperphosphatemia: A Technical Overview

**Author:** Smolecule Technical Support Team. **Date:** February 2026

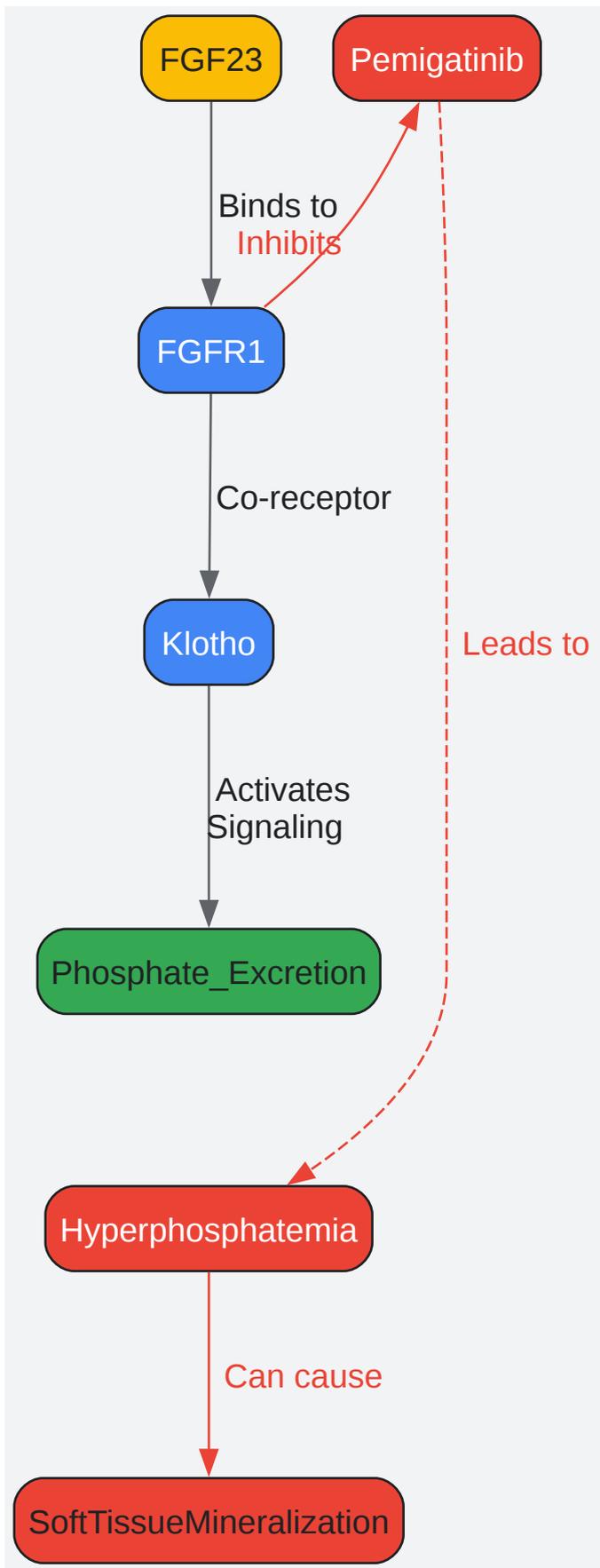
## Compound Focus: Pemigatinib

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Hyperphosphatemia is an **on-target, pharmacodynamic effect** of **pemigatinib**, resulting from the inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1) [1] [2]. This disrupts the FGFR-Klotho-FGF23 signaling axis, a key pathway for phosphate homeostasis [3]. The following diagram illustrates this mechanism and the consequence of its inhibition.



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## Incidence & Onset: Quantitative Profile

The table below summarizes the incidence and timing of hyperphosphatemia from pooled clinical trial data.

Parameter	Value	Notes
Incidence (across trials, N=635)	93% (laboratory finding) [4] [5]	Based on laboratory values above the upper limit of normal.
Median Time to Onset	8 days [4] [5]	Range: 1 to 169 days.
Requiring Phosphate-Lowering Therapy	33% [4] [5]	Indicates cases needing active management.
Associated Serious Conditions	Soft tissue mineralization, cutaneous calcification, calcinosis, non-uremic calciphylaxis [4] [3]	Result from sustained high serum phosphate levels.

## Troubleshooting Guide: Monitoring & Management

This guide provides a structured protocol for monitoring and managing hyperphosphatemia based on serum phosphate levels.

Serum Phosphate Level	Recommended Action
> 5.5 mg/dL	Initiate a <b>low-phosphate diet</b> [4] [2] [5].

| > 7 mg/dL | 1. Initiate **phosphate-lowering therapy** (e.g., sevelamer, other phosphate binders) [4] [3] [2].  
2. **Withhold, reduce the dose, or permanently discontinue** PEMAZYRE based on the severity and duration of hyperphosphatemia [4] [5]. |

## Frequently Asked Questions (FAQs) for Researchers

**Q1: What is the pathophysiological basis for hyperphosphatemia with pemigatinib?** It is an on-target effect. **Pemigatinib** inhibits FGFR1, which blocks the FGF23 signaling pathway. FGF23, in concert with its coreceptor  $\alpha$ -Klotho, is a key hormone that promotes renal phosphate excretion. Inhibiting this pathway increases phosphate reabsorption in the renal tubules, leading to hyperphosphatemia [1] [3].

**Q2: Are there any serious complications associated with this hyperphosphatemia?** Yes. Chronic and severe hyperphosphatemia can lead to **ectopic soft tissue mineralization**. Reported manifestations include **cutaneous calcification, calcinosis, and non-uremic calciphylaxis**, sometimes presenting as hyperphosphatemic tumoral calcinosis with subcutaneous nodules. These conditions are caused by an elevated calcium-phosphate product leading to precipitation in tissues [4] [3].

**Q3: Is hyperphosphatemia reversible upon drug discontinuation?** Evidence from case reports indicates that hyperphosphatemia and its associated soft tissue calcifications can **regress upon discontinuation** of the FGFR inhibitor [3].

**Q4: Besides phosphate levels, what other parameters require monitoring?**

- **Ocular Exams:** A comprehensive ophthalmological examination, including optical coherence tomography (OCT), is required prior to treatment, every 2 months for the first 6 months, and every 3 months thereafter to monitor for retinal pigment epithelial detachment (RPED) [4] [1] [5].
- **Renal Function:** Serum creatinine increases are common; consider alternative markers of renal function if persistent elevations are observed [4] [5].
- **Other AEs:** Monitor for other common on-target toxicities such as fatigue, alopecia, dry eye, stomatitis, and nail toxicity [1] [2].

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